2-Amino-3-formylbenzoic acid

Description

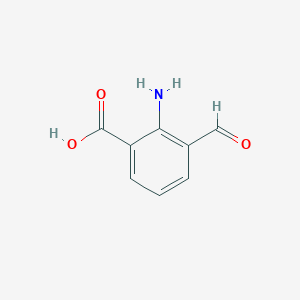

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQUFMWOGHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600323 | |

| Record name | 2-Amino-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27867-47-6 | |

| Record name | 2-Amino-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27867-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid (CAS No. 27867-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-formylbenzoic acid, a key organic intermediate with significant applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and its role as a precursor in the synthesis of various heterocyclic compounds. A significant focus is placed on the biological activities of its derivatives, including their potential as enzyme inhibitors and antimicrobial agents. Experimental protocols and diagrammatic representations of relevant synthetic and biological pathways are included to facilitate further research and development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 27867-47-6 , is an aromatic organic compound featuring an amino group, a formyl (aldehyde) group, and a carboxylic acid group substituted on a benzene ring. The strategic positioning of these functional groups makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, particularly quinazolines and their derivatives, which are prevalent in many pharmacologically active compounds. This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27867-47-6 | |

| Molecular Formula | C₈H₇NO₃ | |

| Molecular Weight | 165.15 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Boiling Point (Predicted) | 374.6 ± 37.0 °C | [1] |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.59 ± 0.10 | [1] |

Safety Information:

Users should handle this compound with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from m-toluic acid, as outlined in a patent for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid[2].

Step 1: Nitration of m-Toluic Acid to yield 2-Nitro-3-methylbenzoic Acid.

-

Reaction: m-Toluic acid is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, ortho to the carboxylic acid and meta to the methyl group.

Step 2: Reduction of the Nitro Group to yield 2-Amino-3-methylbenzoic Acid.

-

Reaction: The resulting 2-nitro-3-methylbenzoic acid is then subjected to a reduction reaction, typically using a catalyst such as Palladium on carbon (Pd/C) in a hydrogen atmosphere, to convert the nitro group to an amino group.

Step 3: Oxidation of the Methyl Group to a Formyl Group.

-

Reaction: The final step would involve the selective oxidation of the methyl group of 2-amino-3-methylbenzoic acid to a formyl group. This is a challenging transformation due to the presence of the activating amino group, which can be susceptible to oxidation. Careful selection of the oxidizing agent and reaction conditions would be critical to achieve the desired product.

Below is a generalized experimental workflow for the synthesis of an aminobenzoic acid derivative, which can be adapted for the synthesis of 2-amino-3-methylbenzoic acid from its nitro precursor.

General Experimental Protocol: Reduction of a Nitrobenzoic Acid Derivative

Materials:

-

2-Nitro-3-methylbenzoic acid

-

Palladium on carbon (5% Pd/C)

-

Ethyl acetate

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve 2-nitro-3-methylbenzoic acid in ethyl acetate in a two-necked round-bottomed flask.

-

Carefully add 5% Pd/C catalyst to the solution.

-

Securely attach a hydrogen-filled balloon to one neck of the flask or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery.[1]

Enzyme Inhibition

Several studies have highlighted the potential of aminobenzoic acid derivatives as inhibitors of various enzymes.

-

Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][3]

-

Carbonic Anhydrase Inhibition: Certain benzoic acid derivatives have shown inhibitory activity against human carbonic anhydrases (hCAs), which are also considered a target for Alzheimer's disease treatment.[3]

-

D-Amino Acid Oxidase Inhibition: Benzoic acid and its monosubstituted derivatives have been shown to inhibit D-amino acid oxidase.[4]

Table 2: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound Class | Target Enzyme | Activity (Kᵢ or IC₅₀) | Reference |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | Kᵢ values in the nM range | [3] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ values in the nM range | [3] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ values in the nM range | [3] |

Antimicrobial Activity

Aminobenzoic acid and its derivatives have demonstrated antimicrobial activity against various pathogens.[5][6] The structural versatility of this scaffold allows for the synthesis of a wide array of derivatives with potential antibacterial and antifungal properties.

Signaling Pathway Modulation

A structurally similar compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exhibit anticancer properties by targeting the PI3K/AKT signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 2-amino-3-chlorobenzoic acid suggests that this compound and its derivatives may also possess the ability to modulate this or other critical signaling cascades.

Below is a diagram representing a simplified PI3K/AKT signaling pathway, which can be a potential target for compounds derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of d-amino acid oxidase by benzoic acid and various monosubstituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 2-Amino-3-formylbenzoic acid is an organic compound that belongs to the class of substituted benzoic acids. It incorporates three functional groups on the benzene ring: an amino group (-NH2), a formyl group (-CHO), and a carboxylic acid group (-COOH). This trifunctional nature makes it a potentially versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1][3] |

| CAS Number | 27867-47-6 | [1][3][4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Monoisotopic Mass | 165.042593085 u | [3] |

| pKa | 4.59 ± 0.10 (Predicted) | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 80.4 Ų | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections outline representative methodologies.

Synthesis of this compound

A common synthetic route to aminobenzoic acids involves the functionalization of a suitable precursor. A plausible method for the synthesis of this compound could involve the oxidation of a methyl group and reduction of a nitro group from a commercially available starting material like 2-Nitro-3-methylbenzoic acid.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

2-Nitro-3-methylbenzoic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Iron (Fe) powder or Tin(II) chloride (SnCl₂)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Oxidation of the Methyl Group:

-

Dissolve 2-Nitro-3-methylbenzoic acid in an aqueous solution of sodium hydroxide.

-

Heat the solution to reflux.

-

Slowly add a solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the intermediate product, 2-Nitro-3-carboxybenzaldehyde.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Reduction of the Nitro Group:

-

Suspend the intermediate, 2-Nitro-3-carboxybenzaldehyde, in a mixture of ethanol and water.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or alternatively, use tin(II) chloride in concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Filter the crude product and redissolve it in a suitable solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Method: A reverse-phase HPLC method is typically employed.[5]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

-

Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure.

-

¹H NMR:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Expected Signals: Protons on the aromatic ring, the aldehyde proton, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the substituted benzene ring.

-

-

¹³C NMR:

-

Solvent: As above.

-

Expected Signals: Carbons of the benzene ring, the carbonyl carbon of the aldehyde, and the carbonyl carbon of the carboxylic acid.

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.15 or the deprotonated molecule [M-H]⁻ at m/z 164.13.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in biological signaling pathways. However, related substituted anthranilic acid derivatives have been noted for their biological activities. For instance, 2-amino-3-chlorobenzoic acid, a structurally similar compound, has been investigated for its potential to target the PI3K/AKT signaling pathway in cancer cells.[6]

Given its structure, this compound could serve as a precursor or intermediate in the synthesis of novel bioactive compounds. Its functional groups allow for a variety of chemical modifications to create libraries of compounds for screening in drug discovery programs.

Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. This compound CAS#: 27867-47-6 [amp.chemicalbook.com]

- 2. 2-formylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-Amino-3-hydroxy-benzoic acid | SIELC Technologies [sielc.com]

- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-formylbenzoic acid, with the CAS number 27867-47-6, is an organic compound featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a formyl group. Its multifunctional nature makes it a potentially valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the tables below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are limited in publicly accessible literature. Therefore, some values are predicted based on computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 374.6 ± 37.0 °C | [2] |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.59 ± 0.10 | [2] |

Table 2: Solubility Profile (Qualitative)

The solubility of this compound is expected to be influenced by its polar functional groups (carboxylic acid and amino group) and its aromatic ring.

| Solvent Type | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., water, methanol, ethanol) | Soluble | The carboxylic acid and amino groups can form hydrogen bonds with the solvent.[3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | These solvents can interact with the polar functional groups. |

| Nonpolar Solvents (e.g., hexane, toluene) | Low solubility | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[3] |

Experimental Protocols

Synthesis of this compound (General Procedure)

A plausible synthetic route involves the formylation of a 2-aminobenzoic acid derivative or the oxidation of a corresponding alcohol. A general procedure for the synthesis of 2-aminobenzaldehydes involves the reduction of the corresponding 2-nitrobenzaldehyde.[4]

Workflow for a potential synthesis:

Caption: A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

-

Oxidation of 2-Nitro-3-methylbenzoic Acid:

-

Dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent such as pyridine or a chlorinated solvent.

-

Add an oxidizing agent, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃), portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 2-nitro-3-formylbenzoic acid.

-

-

Reduction of 2-Nitro-3-formylbenzoic Acid:

-

Dissolve the crude 2-nitro-3-formylbenzoic acid in a solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder in the presence of a small amount of acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, filter the mixture to remove the catalyst or iron salts.

-

Evaporate the solvent and perform an appropriate workup to isolate the crude this compound.

-

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[5][6] The choice of solvent is crucial and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Workflow for Recrystallization:

Caption: General workflow for purification by recrystallization.

Detailed Methodology:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of a suitable solvent (e.g., ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve dissolution.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals, for example, in a desiccator under vacuum.

Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | |

| Aromatic (H-4, H-5, H-6) | 6.5 - 8.0 | Multiplet (m) | ortho, meta |

| Amine (-NH₂) | 4.0 - 6.0 | Broad Singlet (br s) |

The exact chemical shifts and coupling constants of the aromatic protons will depend on the electronic effects of the three substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 165 - 175 |

| Aldehyde (-C HO) | 190 - 200 |

| Aromatic (C-1 to C-6) | 110 - 150 |

The specific shifts of the aromatic carbons will be influenced by the nature and position of the substituents.

FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Aldehyde) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 165

-

Loss of -OH from carboxylic acid: m/z = 148

-

Loss of -CHO from aldehyde: m/z = 136

-

Loss of -COOH from carboxylic acid: m/z = 120

-

Further fragmentation of the aromatic ring.

Biological Activity and Signaling Pathways

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. However, as an amino acid derivative, it may interact with cellular pathways that sense amino acid availability. One of the central pathways in this regard is the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a master regulator of cell growth, proliferation, and metabolism.[7][8]

General Amino Acid Sensing and mTORC1 Activation:

Amino acids, particularly leucine, are potent activators of mTOR Complex 1 (mTORC1). This activation occurs at the lysosomal surface and involves a complex cascade of proteins.

Caption: Generalized amino acid sensing pathway leading to mTORC1 activation.

This diagram illustrates that amino acids are transported to the lysosome, where they trigger a signaling cascade involving the Ragulator complex and Rag GTPases, leading to the recruitment and activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote cell growth and proliferation. While this compound's specific role in this or any other pathway is not established, its structure as an amino acid derivative suggests that investigating its effects on such nutrient-sensing pathways could be a fruitful area of research.

Conclusion

This compound is a compound with interesting structural features that suggest its utility in synthetic and medicinal chemistry. This guide has provided an overview of its known and predicted chemical properties, along with generalized experimental procedures for its synthesis, purification, and analysis. While specific biological data is currently lacking, its identity as an amino acid derivative points towards potential interactions with metabolic and cell signaling pathways. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

- 1. rsc.org [rsc.org]

- 2. This compound CAS#: 27867-47-6 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cellular signaling of amino acids towards mTORC1 activation in impaired human leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acids mediate mTOR/raptor signaling through activation of class 3 phosphatidylinositol 3OH-kinase - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Amino-3-formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Amino-3-formylbenzoic acid is a pale-yellow to yellow-brown solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| CAS Number | 27867-47-6 | [1] |

| Predicted pKa | 4.59 ± 0.10 | [1] |

Proposed Synthesis: Vilsmeier-Haack Formylation of 2-Aminobenzoic Acid

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds, such as 2-aminobenzoic acid (anthranilic acid). The amino group in the starting material activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, formylation is anticipated to occur at the C3 position.

Experimental Protocol (Hypothetical)

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in dichloromethane. The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: A solution of 2-aminobenzoic acid (1 equivalent) in N,N-dimethylformamide is added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and a saturated solution of sodium acetate. This mixture is stirred for 1 hour to hydrolyze the intermediate iminium salt. The resulting solution is then extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point is determined.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. The following table outlines the predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: • ~10.0-11.0 (s, 1H): Carboxylic acid proton (-COOH). • ~9.8 (s, 1H): Aldehyde proton (-CHO). • ~7.5-8.0 (m, 3H): Aromatic protons. • ~6.0-7.0 (br s, 2H): Amine protons (-NH₂). |

| ¹³C NMR | δ (ppm) in DMSO-d₆: • ~190: Aldehyde carbonyl carbon (-CHO). • ~170: Carboxylic acid carbonyl carbon (-COOH). • ~150: Aromatic carbon attached to the amino group (C2). • ~140: Aromatic carbon (C4 or C6). • ~120-135: Remaining aromatic carbons. • ~115: Aromatic carbon attached to the formyl group (C3). • ~110: Aromatic carbon attached to the carboxylic acid group (C1). |

| FTIR | ν (cm⁻¹): • 3400-3200: N-H stretching of the primary amine. • 3300-2500 (broad): O-H stretching of the carboxylic acid. • ~1700: C=O stretching of the carboxylic acid. • ~1680: C=O stretching of the aldehyde. • ~1600, ~1480: C=C stretching of the aromatic ring. |

| Mass Spectrometry | m/z: • [M]+•: 165 (Molecular ion). • [M-H₂O]+•: 147. • [M-CHO]+•: 136. • [M-COOH]+•: 120. |

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Vilsmeier-Haack formylation of 2-aminobenzoic acid to yield this compound.

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

The logical workflow for the structural confirmation of the synthesized product is outlined below.

Caption: Workflow for structural elucidation.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 2-Amino-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a direct, published synthesis for 2-amino-3-formylbenzoic acid has not been identified. This document presents a plausible multi-step synthetic pathway constructed from well-established, analogous chemical transformations. The experimental protocols provided are based on reactions performed on structurally similar molecules and should be adapted and optimized for the specific target compound.

Introduction

This compound is an aromatic compound containing amino, formyl, and carboxylic acid functional groups. Its unique substitution pattern makes it a potentially valuable building block in medicinal chemistry and materials science. The ortho-relationship of the amino and formyl groups, in particular, suggests its utility in the synthesis of various heterocyclic systems. This guide details a proposed four-step synthesis of this compound, starting from the commercially available 2-amino-3-methylbenzoic acid. The proposed pathway involves the protection of the amine, selective oxidation of the methyl group, and subsequent deprotection to yield the target molecule.

Proposed Synthesis Pathway

The proposed synthetic route is outlined below. It is designed to be a logical and practical approach based on standard organic chemistry methodologies.

Figure 1: Proposed multi-step synthesis of this compound.

Step 1: Acetylation of 2-Amino-3-methylbenzoic Acid (Protection)

The first step involves the protection of the nucleophilic amino group as an acetamide. This prevents its interference in the subsequent oxidation step. Acetylation is a common and generally high-yielding reaction.

Experimental Protocol (Analogous Reaction)

This protocol is adapted from the acetylation of aromatic primary amines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as a brine solution. If the starting material has low water solubility, a co-solvent like acetone can be used.

-

Addition of Base: Add sodium acetate trihydrate to the solution to act as a weak base.

-

Acetylation: While stirring vigorously at room temperature, slowly add acetyl chloride dissolved in acetone dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add a saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid. Subsequently, acidify the solution with concentrated hydrochloric acid.

-

Isolation: The product, 2-acetamido-3-methylbenzoic acid, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Illustrative)

| Parameter | Value/Condition |

| Starting Material | 2-Amino-3-methylbenzoic acid |

| Reagents | Acetyl chloride, Sodium acetate trihydrate |

| Solvent | Brine solution (with acetone if needed) |

| Temperature | Room temperature |

| Reaction Time | ~1 hour |

| Expected Yield | High (typically >90% for similar reactions) |

Step 2: Selective Oxidation of 2-Acetamido-3-methylbenzoic Acid

This is the key step where the methyl group is selectively oxidized to a formyl group. The acetamido group's presence influences the reactivity of the aromatic ring. Several methods are available for the selective oxidation of benzylic methyl groups.

Experimental Protocol (Analogous Reaction)

This protocol is based on the oxidation of substituted toluenes using ceric ammonium nitrate (CAN).

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-acetamido-3-methylbenzoic acid in an appropriate solvent system, such as aqueous acetonitrile or acetic acid.

-

Addition of Oxidant: To the stirred solution, add ceric ammonium nitrate (CAN) portion-wise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC. The reaction time will vary depending on the substrate and conditions.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-acetamido-3-formylbenzoic acid, may require further purification by column chromatography or recrystallization.

Quantitative Data (Illustrative)

| Parameter | Value/Condition |

| Starting Material | 2-Acetamido-3-methylbenzoic acid |

| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) |

| Solvent | Aqueous Acetonitrile or Acetic Acid |

| Temperature | Room Temperature to mild heating |

| Reaction Time | Variable (requires monitoring) |

| Expected Yield | Moderate to good |

Step 3: Hydrolysis of 2-Acetamido-3-formylbenzoic Acid (Deprotection)

The final step is the deprotection of the amino group by hydrolysis of the acetamide. This is typically achieved under acidic or basic conditions. Care must be taken to avoid side reactions involving the formyl group.

Experimental Protocol (Analogous Reaction)

This protocol is based on the acidic hydrolysis of amides.

-

Reaction Setup: In a round-bottom flask, suspend 2-acetamido-3-formylbenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain it at this temperature with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling or after neutralization of the excess acid with a base (e.g., sodium bicarbonate solution).

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary to obtain a pure product.

Quantitative Data (Illustrative)

| Parameter | Value/Condition |

| Starting Material | 2-Acetamido-3-formylbenzoic acid |

| Reagent | Aqueous Hydrochloric Acid |

| Temperature | Reflux |

| Reaction Time | Variable (requires monitoring) |

| Expected Yield | Good to high |

Experimental Workflow

The overall experimental workflow for the proposed synthesis is depicted below.

Figure 2: General experimental workflow for the proposed synthesis.

Conclusion

This technical guide outlines a feasible, albeit proposed, synthetic pathway for this compound. The described three-stage process, involving protection, oxidation, and deprotection, utilizes standard and well-understood organic reactions. While the provided experimental protocols are based on analogous transformations and will likely require optimization, they offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this promising chemical entity. Further experimental work is necessary to establish the precise reaction conditions and to fully characterize the intermediates and the final product.

Spectroscopic Data of 2-Amino-3-formylbenzoic Acid: A Technical Guide

Introduction

2-Amino-3-formylbenzoic acid is an organic compound of interest in various fields of chemical research, including synthetic chemistry and drug development. Its structure, featuring an amino group, a formyl group, and a carboxylic acid group on a benzene ring, suggests a rich chemical reactivity and the potential for diverse applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with structurally similar molecules.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | d | 1H | Aromatic proton (H-4) |

| ~7.8 | d | 1H | Aromatic proton (H-6) |

| ~6.8 | t | 1H | Aromatic proton (H-5) |

| ~7.5 (broad) | s | 2H | Amino protons (-NH₂) |

| ~13.0 (broad) | s | 1H | Carboxylic acid proton (-COOH) |

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~168 | Carboxylic acid carbon (-COOH) |

| ~152 | Aromatic carbon (C-2) |

| ~140 | Aromatic carbon (C-4) |

| ~135 | Aromatic carbon (C-6) |

| ~120 | Aromatic carbon (C-5) |

| ~118 | Aromatic carbon (C-3) |

| ~115 | Aromatic carbon (C-1) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (amino group) |

| 3300-2500 | Broad | O-H stretching (carboxylic acid)[1][2] |

| 1700-1680 | Strong | C=O stretching (aldehyde) |

| 1680-1660 | Strong | C=O stretching (carboxylic acid)[1][2] |

| ~1600 | Medium | N-H bending (amino group) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1320-1210 | Strong | C-O stretching (carboxylic acid)[1] |

| ~900-650 | Medium | C-H bending (aromatic ring) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 165 | Molecular ion [M]⁺ |

| 148 | Loss of -OH from the carboxylic acid |

| 136 | Loss of -CHO from the formyl group |

| 120 | Loss of -COOH from the carboxylic acid |

| 92 | Fragmentation of the aromatic ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data in a similar manner to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.

Data Acquisition:

-

Set the mass spectrometer to operate in either positive or negative ion mode.

-

Acquire the full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This can help in structural elucidation.

-

Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of 2-Amino-3-formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-amino-3-formylbenzoic acid in various solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been found in publicly available resources. However, to provide valuable insights for researchers in drug development and related fields, this document presents solubility data for the structurally analogous compound, 2-amino-3-methylbenzoic acid. The substitution of a formyl group with a methyl group can influence solubility, but the data presented for the methyl analog provides a useful reference point for solvent selection and experimental design.

Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline compounds, which can be readily adapted for this compound. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

Solubility Data for a Structurally Related Compound: 2-Amino-3-methylbenzoic Acid

Due to the absence of specific data for this compound, we present the mole fraction solubility (x) of 2-amino-3-methylbenzoic acid in twelve different solvents at various temperatures, as determined by the isothermal saturation method.[1] This information can serve as a valuable starting point for estimating the solubility behavior of the target compound.

Table 1: Mole Fraction Solubility (x) of 2-Amino-3-methylbenzoic Acid in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | 2-Butanone | Ethyl Acetate | 1,4-Dioxane | Toluene | Cyclohexane |

| 278.15 | 0.0135 | 0.0108 | 0.0095 | 0.0076 | 0.0083 | 0.0321 | 0.0145 | 0.0278 | 0.0167 | 0.0356 | 0.0045 | 0.0012 |

| 283.15 | 0.0156 | 0.0125 | 0.0110 | 0.0088 | 0.0096 | 0.0372 | 0.0168 | 0.0323 | 0.0194 | 0.0413 | 0.0053 | 0.0014 |

| 288.15 | 0.0180 | 0.0145 | 0.0128 | 0.0102 | 0.0111 | 0.0429 | 0.0194 | 0.0373 | 0.0224 | 0.0477 | 0.0062 | 0.0017 |

| 293.15 | 0.0207 | 0.0167 | 0.0148 | 0.0118 | 0.0128 | 0.0494 | 0.0224 | 0.0430 | 0.0258 | 0.0549 | 0.0072 | 0.0020 |

| 298.15 | 0.0238 | 0.0192 | 0.0171 | 0.0136 | 0.0148 | 0.0569 | 0.0258 | 0.0495 | 0.0297 | 0.0632 | 0.0083 | 0.0023 |

| 303.15 | 0.0274 | 0.0221 | 0.0197 | 0.0157 | 0.0171 | 0.0654 | 0.0297 | 0.0569 | 0.0342 | 0.0726 | 0.0096 | 0.0027 |

| 308.15 | 0.0315 | 0.0254 | 0.0227 | 0.0181 | 0.0197 | 0.0752 | 0.0342 | 0.0654 | 0.0393 | 0.0835 | 0.0111 | 0.0031 |

| 313.15 | 0.0362 | 0.0292 | 0.0261 | 0.0208 | 0.0227 | 0.0864 | 0.0393 | 0.0752 | 0.0452 | 0.0959 | 0.0128 | 0.0036 |

| 318.15 | 0.0416 | 0.0336 | 0.0300 | 0.0239 | 0.0261 | 0.0993 | 0.0452 | 0.0864 | 0.0520 | 0.1102 | 0.0148 | 0.0042 |

At a given temperature, the mole fraction solubility of 2-amino-3-methylbenzoic acid generally follows the order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in various solvents.[1][2]

2.1. Materials and Apparatus

-

Solute: this compound (or the compound of interest), crystalline form.

-

Solvents: A range of solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone, etc.), analytical grade or higher.

-

Equipment:

-

Thermostatic shaker bath or magnetic stirrer with temperature control.

-

Calibrated thermometer.

-

Analytical balance (accurate to ±0.1 mg).

-

Glass vials or flasks with airtight seals.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

Drying oven.

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup).

-

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.

-

-

Spectroscopic/Chromatographic Method (e.g., UV-Vis or HPLC):

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted solution.

-

Determine the concentration of the solute in the saturated solution using the calibration curve.

-

-

-

Data Calculation:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

Repeat the experiment at different temperatures as required.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-3-formylbenzoic acid (CAS No. 27867-47-6), a compound of interest in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document combines available data with established protocols for handling chemicals with similar hazard profiles.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound containing amine, aldehyde, and carboxylic acid functional groups.

| Property | Value |

| CAS Number | 27867-47-6 |

| Molecular Formula | C₈H₇NO₃[1][2] |

| Molecular Weight | 165.15 g/mol [1][2] |

| Appearance | Information not available |

| Solubility | Information not available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Density | Information not available |

Hazard Identification and GHS Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Derivatives of aminobenzoic acid have been studied for various biological activities, and some have shown cytotoxic effects.[3][4] However, direct toxicological pathways for this compound have not been elucidated.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not available, the following are detailed methodologies that would be employed to assess the safety of a chemical with the hazard profile of this compound.

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

This method is designed to estimate the oral LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

-

Administration: A single dose is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Procedure:

-

Three animals are dosed at the starting dose level.

-

If no mortality occurs, a higher dose level is used in another three animals.

-

If mortality occurs, a lower dose level is used.

-

The test is stopped when a dose that causes mortality or no effect at the highest dose is identified.

-

-

Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

In Vitro Skin Irritation Test (Adapted from OECD Guideline 439)

This test uses a reconstituted human epidermis (RhE) model to assess skin irritation potential.

-

Test System: A commercially available RhE model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

-

Application of Test Substance: A small amount of the test substance (as a solid or liquid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C. After exposure, the test substance is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.

-

Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

In Vitro Eye Irritation Test (Adapted from OECD Guideline 492)

This method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals not requiring classification for eye irritation.

-

Test System: A commercially available RhCE model is used.

-

Application of Test Substance: The test substance is applied topically to the surface of the corneal model. Negative and positive controls are used in each run.

-

Exposure and Post-Exposure Incubation: The tissues are exposed for a short period (e.g., 30 minutes) and then rinsed. This is followed by a post-exposure incubation period (e.g., 2-4 hours).

-

Viability Assessment: Tissue viability is determined using the MTT assay, similar to the skin irritation test.

-

Hazard Identification: A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is above a defined threshold (e.g., > 60%).

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent skin and eye contact and inhalation of dust.

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[2] Wash hands thoroughly after handling.[4] Use only in a well-ventilated area.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the emission of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for handling a solid chemical spill.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides and carbon oxides.

Caption: Chemical incompatibility diagram.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed hazardous waste disposal company. Do not allow the material to enter drains or watercourses.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 27867-47-6 [amp.chemicalbook.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Toxic cutaneous manifestations of para-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. students.umw.edu [students.umw.edu]

2-Amino-3-formylbenzoic Acid: A Technical Overview of a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-formylbenzoic acid (CAS No. 27867-47-6) is a substituted anthranilic acid derivative that holds potential as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry. Despite its commercial availability, detailed historical accounts of its discovery and a comprehensive understanding of its biological role remain elusive in publicly accessible literature. This technical guide consolidates the available information on this compound, including its physicochemical properties. In the absence of a documented synthesis, a plausible synthetic route is proposed based on established methodologies for analogous compounds. This document aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential applications of this compound.

Introduction

Substituted anthranilic acids are a well-established class of compounds in medicinal chemistry and materials science, serving as precursors to a wide array of bioactive molecules and functional materials. The strategic placement of amino, carboxyl, and formyl groups on the benzene ring in this compound offers multiple reactive sites for chemical modification and elaboration. The ortho-amino benzoic acid moiety is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), while the aldehyde functionality provides a handle for the construction of various heterocyclic scaffolds through condensation and cyclization reactions.

This guide provides a summary of the known properties of this compound and outlines a detailed, albeit theoretical, experimental protocol for its synthesis.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 27867-47-6 | [1] |

| Molecular Formula | C₈HⲇNO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Purity | Typically ≥95% (commercial grade) | [1] |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Table 1: Physicochemical Properties of this compound.

Discovery and History

A comprehensive search of scientific literature and historical chemical databases did not yield specific information regarding the initial discovery and first reported synthesis of this compound. The compound is commercially available from various chemical suppliers, indicating its use as a building block in organic synthesis. It has been mentioned as a structural analog for the purpose of toxicity assessment of related compounds, but details of its own discovery are not provided.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed pathway is a two-step process:

-

Step 1: Oxidation of 2-methyl-3-nitrobenzoic acid to 2-formyl-3-nitrobenzoic acid. This can be achieved using a mild oxidizing agent that selectively oxidizes the benzylic methyl group without affecting the aromatic ring or the carboxylic acid.

-

Step 2: Reduction of 2-formyl-3-nitrobenzoic acid to this compound. The nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-formyl-3-nitrobenzoic acid

-

Materials:

-

2-methyl-3-nitrobenzoic acid (1.0 eq)

-

Selenium dioxide (SeO₂) (1.1 eq)

-

Dioxane

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitrobenzoic acid in a minimal amount of dioxane.

-

Add selenium dioxide to the solution.

-

Add a small amount of water to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 2-formyl-3-nitrobenzoic acid.

-

-

Characterization:

-

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-formyl-3-nitrobenzoic acid (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

In a round-bottom flask, suspend 2-formyl-3-nitrobenzoic acid in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Purity can be assessed by HPLC.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the biological activity of this compound or its involvement in any specific signaling pathways. Its structural similarity to other anthranilic acid derivatives suggests potential for various biological activities, but this remains to be experimentally validated.

Applications in Drug Discovery and Development

Given the lack of data on its biological activity, the application of this compound in drug discovery is speculative. However, its structure presents several opportunities for the synthesis of novel compound libraries. The vicinal amino and formyl groups are precursors to various heterocyclic systems, such as quinazolines and benzodiazepines, which are privileged scaffolds in medicinal chemistry. Researchers could utilize this building block in diversity-oriented synthesis to explore new chemical space and identify novel bioactive molecules.

Conclusion

This compound is a commercially available, yet understudied, chemical entity. While its history of discovery remains obscure, its chemical structure suggests significant potential as a versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds of interest to the pharmaceutical industry. The proposed synthetic pathway provides a starting point for researchers to access this compound in the laboratory. Future studies are warranted to elucidate its biological activity and explore its full potential in drug discovery and development.

References

Potential Biological Activities of 2-Amino-3-formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-formylbenzoic acid is a small organic molecule with a structure suggestive of significant biological potential. While direct experimental evidence for its bioactivity is not extensively documented, its core structure, 2-aminobenzoic acid (anthranilic acid), is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide consolidates the known biological activities of structurally related 2-aminobenzoic acid derivatives to extrapolate the potential therapeutic applications of this compound. The following sections detail the potential for anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Potential Anticancer Activity

Derivatives of 2-aminobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different substituents on the 2-aminobenzoic acid scaffold has led to the development of potent anticancer agents. The formyl group in this compound, being an electron-withdrawing group, could potentially contribute to its cytotoxic activity.

Quantitative Data on Anticancer Activity of 2-Aminobenzoic Acid Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives of 2-aminobenzoic acid and related compounds against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aminobenzylnaphthols | MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) | [1] |

| Aminobenzylnaphthols | MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) | [1] |

| Quinazolinone derivatives | Compound 5 | MCF-7 (Breast) | 100 | [2] |

| 2-((2-aminophenyl)thio)benzoic acid derivatives | PB11 | U87 (Glioblastoma) | <0.05 | [3] |

| 2-((2-aminophenyl)thio)benzoic acid derivatives | PB11 | HeLa (Cervical) | <0.05 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Not Specified | MCF-7 (Breast) | 15.6 - 18.7 | [3] |

| 2-Amino-3-chlorobenzoic acid | 2A3CB | MDA-MB-231 (Breast) | 5 (48h) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or derivative) stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Visualization: Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Anti-inflammatory Activity

Numerous derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory properties.[9] A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12][13]

Quantitative Data on Anti-inflammatory Activity of 2-Aminobenzoic Acid Derivatives

The following table presents data on the anti-inflammatory activity of 2-aminobenzothiazole derivatives, a class of compounds containing the 2-aminobenzoic acid scaffold, in a carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Reference |

| Bt2 (5-chloro) | 100 | 78.13 | [14] |

| Bt7 (6-methoxy) | 100 | 94.28 | [14] |